N'-[(2,3,4-trihydroxyphenyl)methyl](tert-butoxy)carbohydrazide
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Overview
Description
N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazide is a chemical compound with the molecular formula C12H18N2O5 and a molecular weight of 270.29 g/mol . It is known for its unique structure, which includes a tert-butoxy group and a trihydroxyphenyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrogen (2,3,4-trihydroxybenzyl)carbonohydrazonate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, it has potential applications in drug development and therapeutic research. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazide involves its interaction with specific molecular targets and pathways . The trihydroxyphenyl moiety allows it to form hydrogen bonds and interact with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butoxy group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazide can be compared with other similar compounds, such as N’-[(2,3,4-trihydroxyphenyl)methyl]carbohydrazide and N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazone . These compounds share similar structural features but differ in specific functional groups, which can affect their chemical reactivity and biological activity. The presence of the tert-butoxy group in N’-(2,3,4-trihydroxyphenyl)methylcarbohydrazide makes it unique and may enhance its stability and solubility compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-5,13,15-17H,6H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYHQAPMXQJKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C(=C(C=C1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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